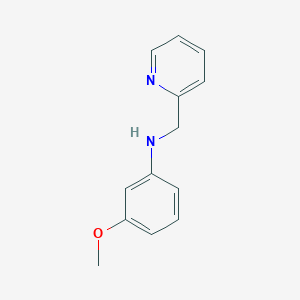
3-methoxy-N-(pyridin-2-ylmethyl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-methoxy-N-(pyridin-2-ylmethyl)aniline is an organic compound with the molecular formula C13H14N2O. It is a derivative of aniline, where the aniline nitrogen is substituted with a pyridin-2-ylmethyl group and the benzene ring is substituted with a methoxy group at the 3-position. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-methoxy-N-(pyridin-2-ylmethyl)aniline typically involves the reaction of 3-methoxyaniline with pyridin-2-ylmethyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity of the final product through recrystallization or chromatographic techniques.
Análisis De Reacciones Químicas
Types of Reactions
3-methoxy-N-(pyridin-2-ylmethyl)aniline undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a phenol derivative.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, particularly at the positions ortho and para to the methoxy group.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation or reagents like tin(II) chloride in hydrochloric acid.
Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of 3-hydroxy-N-(pyridin-2-ylmethyl)aniline.
Reduction: Formation of this compound from its nitro precursor.
Substitution: Formation of halogenated derivatives at the ortho or para positions relative to the methoxy group.
Aplicaciones Científicas De Investigación
3-methoxy-N-(pyridin-2-ylmethyl)aniline has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: Potential use in studying enzyme interactions due to its structural similarity to biological molecules.
Medicine: Investigated for its potential pharmacological properties, including anticancer activity.
Industry: Utilized in the synthesis of advanced materials and as an intermediate in organic synthesis.
Mecanismo De Acción
The mechanism of action of 3-methoxy-N-(pyridin-2-ylmethyl)aniline involves its interaction with molecular targets through its functional groups. The methoxy group can participate in hydrogen bonding, while the pyridin-2-ylmethyl group can coordinate with metal ions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- 2-methoxy-N-(pyridin-2-ylmethyl)aniline
- 4-methoxy-N-(pyridin-2-ylmethyl)aniline
- 3-methoxy-N-(pyridin-3-ylmethyl)aniline
Uniqueness
3-methoxy-N-(pyridin-2-ylmethyl)aniline is unique due to the specific positioning of the methoxy group and the pyridin-2-ylmethyl substitution. This unique structure imparts distinct electronic and steric properties, influencing its reactivity and interactions with other molecules .
Propiedades
Fórmula molecular |
C13H14N2O |
|---|---|
Peso molecular |
214.26 g/mol |
Nombre IUPAC |
3-methoxy-N-(pyridin-2-ylmethyl)aniline |
InChI |
InChI=1S/C13H14N2O/c1-16-13-7-4-6-11(9-13)15-10-12-5-2-3-8-14-12/h2-9,15H,10H2,1H3 |
Clave InChI |
TUSYFZJQDRMMQA-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC(=C1)NCC2=CC=CC=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


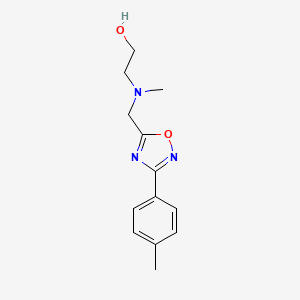
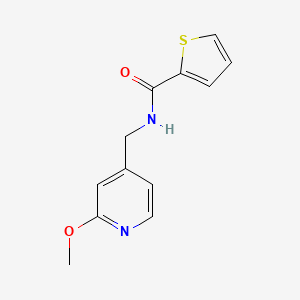
![n-(5-Hydroxypentan-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B14896639.png)
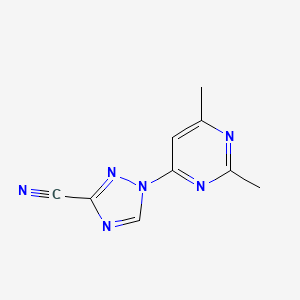
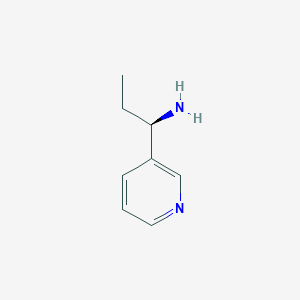
![3-[(Furan-2-ylmethoxy)methyl]phenylmagnesium bromide](/img/structure/B14896645.png)
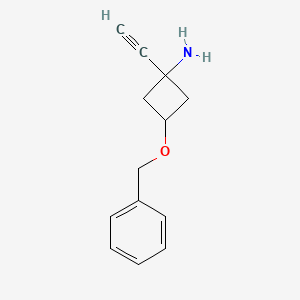
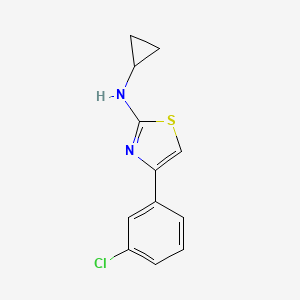
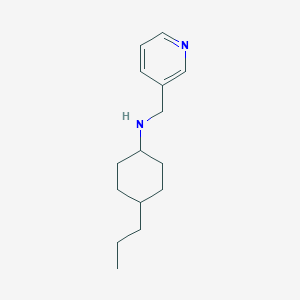

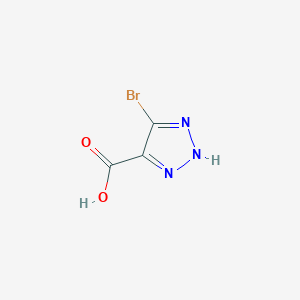


![N-[3-oxo-3-(pyrrolidin-1-yl)propyl]furan-2-carboxamide](/img/structure/B14896717.png)
